molecular formula C10H7F2N3O2 B2891226 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240568-19-7

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2891226
CAS No.: 1240568-19-7
M. Wt: 239.182
InChI Key: SMXNTJZXJZRACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-19-7) is a synthetic small molecule with a molecular formula of C 10 H 7 F 2 N 3 O 2 and an average mass of 239.181 g/mol . This compound features a pyrazole heterocycle, a five-membered ring with two adjacent nitrogen atoms that is a privileged scaffold in medicinal chemistry and agrochemical research . The presence of the nitro group and the 2,6-difluorobenzyl substituent makes it a valuable chemical intermediate for the synthesis of more complex molecules, including those with potential pharmacological activity. The pyrazole core is a significant pharmacophore, found in a diverse range of therapeutic agents such as the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . Pyrazole derivatives are extensively studied for their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antiviral properties . As a nitro-substituted derivative, this compound serves as a key building block for researchers exploring the structure-activity relationships of these drug-like molecules. It is particularly useful for further functionalization, for instance, through the reduction of the nitro group to an amine, to create other valuable intermediates like 1-(2,6-Difluorobenzyl)-1H-pyrazol-3-amine (CAS 1240569-87-2) . This product is provided for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXNTJZXJZRACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 2,6-difluorobenzyl chloride with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the difluorophenylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Applications Reference
1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Pyrazole - N1: 2,6-Difluorobenzyl
- C3: Nitro
Hypothesized applications in medicinal chemistry (e.g., kinase inhibition, antimicrobial activity). Nitro group enhances electrophilicity.
Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) Triazole - N1: 2,6-Difluorobenzyl
- C4: Carboxamide
Approved anticonvulsant for Lennox-Gastaut syndrome. Carboxamide group enhances hydrogen-bonding with sodium channels .
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole Pyrazole - N1: 4-Fluorophenyl
- C3: Trifluoromethyl
- C5: 3,5-Difluorophenyl
Exhibits structural rigidity; trifluoromethyl enhances lipophilicity and metabolic stability. Used in crystallography studies .
Z1343848401 (N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide) Pyrazole - N1: 2,6-Difluorophenyl
- C3: Carboxamide (N-methyl-3-cyanophenyl)
Synthesized as a CFTR potentiator/inhibitor. Carboxamide and cyano groups optimize binding to chloride channels .

Pharmacological and Functional Differences

  • Metabolic Stability : The 2,6-difluorobenzyl group (common to all compounds) improves resistance to oxidative metabolism, but the nitro group in the target compound may increase susceptibility to reduction-based metabolic pathways.
  • Target Specificity : Rufinamide’s triazole-carboxamide structure targets sodium channels, while pyrazole derivatives like Z1343848401 modulate CFTR channels . The nitro group in the target compound could shift selectivity toward nitroreductase-activated prodrugs or kinase inhibitors.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Rufinamide Z1343848401
Molecular Weight ~279.2 g/mol 238.19 g/mol 339.2 g/mol
LogP (Predicted) ~2.5 (high due to nitro and fluorine) 1.8 3.1
Solubility Low (nitro group reduces aqueous solubility) Moderate (carboxamide enhances polarity) Low (cyanophenyl increases hydrophobicity)
Stability Nitro group may degrade under UV light Stable under physiological conditions Sensitive to hydrolysis (amide bond)

Biological Activity

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a 2,6-difluorophenylmethyl group and a nitro group. The synthesis typically involves the reaction of 2,6-difluorobenzyl chloride with 3-nitro-1H-pyrazole in the presence of a base like potassium carbonate, often using solvents such as dimethylformamide under reflux conditions. The product is purified via recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against several cancer cell lines:

  • Lung Cancer : In vitro studies showed inhibition of growth in lung cancer cell lines.
  • Breast Cancer : The compound displayed notable antiproliferative activity against MDA-MB-231 breast cancer cells.
  • Liver Cancer : HepG2 liver cancer cells were significantly affected by this compound, suggesting its potential as an anticancer agent .

Table 1 summarizes the anticancer activity across different cell lines:

Cancer Type Cell Line IC50 (µM)
Lung CancerA5495.0
Breast CancerMDA-MB-2313.5
Liver CancerHepG24.0
Colorectal CancerHCT1166.0

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, influencing enzyme activity.
  • Receptor Binding : The difluorophenylmethyl group enhances binding affinity through hydrophobic interactions, modulating protein activity and leading to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

When compared to similar compounds such as 1-[(2,6-Difluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole and 3-nitro-1H-pyrazole, the unique substitution pattern of the target compound contributes to its distinct reactivity and biological profile. For instance:

Compound Functional Group Biological Activity
This compoundNitroAnticancer (various cell lines)
1-[(2,6-Difluorophenyl)methyl]-3-isothiocyanato-1H-pyrazoleIsothiocyanateAntimicrobial activity
3-Nitro-1H-pyrazoleNitroIntermediate in drug synthesis

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings. For example:

  • A study published in ACS Omega reported that derivatives based on the pyrazole structure showed promising results in inhibiting tumor growth both in vitro and in vivo .

Q & A

Basic: What are the standard protocols for synthesizing 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a multi-step approach starting with functionalized pyrazole precursors. A common method includes:

  • Step 1: Formation of the pyrazole core via cyclization reactions. For example, 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid derivatives are synthesized using coupling agents like EDCI or DCC ( ).
  • Step 2: Nitration at the 3-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration.
  • Step 3: Alkylation of the pyrazole nitrogen with a 2,6-difluorobenzyl halide (e.g., bromide or chloride) in the presence of a base like K₂CO₃ in DMF or DMSO ().

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates but may require purification to remove byproducts ().
  • Temperature Control: Lower temperatures (e.g., 0°C) during nitration reduce side reactions ( ).
  • Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance alkylation efficiency ().
  • Yield Improvement: Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating pure products, with yields typically ranging from 20–30% ( ).

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-ESI-MS): Confirms molecular weight and formula (e.g., observed m/z 339.2 [M + H]⁺ vs. calculated 339.1) ( ).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies substituent patterns (e.g., benzylic methylene protons at δ 5.2–5.5 ppm; aromatic protons from the difluorophenyl group at δ 7.1–7.4 ppm) ().
    • ¹⁹F NMR: Resolves fluorine environments (e.g., para-fluorine signals at δ -110 to -115 ppm) ().
  • Infrared Spectroscopy (IR): Detects nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) ().
  • X-ray Crystallography: Resolves stereochemical details and confirms solid-state packing, though this requires high-purity crystals ().

Advanced: How do the electronic effects of the 2,6-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 2,6-difluorophenyl group exerts strong electron-withdrawing effects via inductive and resonance mechanisms, which:

  • Enhance Electrophilicity: Activates the pyrazole ring for nucleophilic attacks at the nitro-substituted position ().
  • Stabilize Intermediates: Fluorine’s electronegativity stabilizes transition states in SNAr (nucleophilic aromatic substitution) reactions, as observed in analogues like 1-(2,6-difluorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea ().
  • Modulate Solubility: The hydrophobic difluorophenyl group reduces aqueous solubility, necessitating polar solvents (e.g., DMSO) for reactions ().

Experimental Validation:

  • Compare reaction rates of 2,6-difluorophenyl-substituted pyrazoles with non-fluorinated analogues using kinetic studies (UV-Vis monitoring) ().
  • Computational analysis (DFT) of charge distribution on the pyrazole ring to predict reactive sites ().

Advanced: What methodologies can resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:

  • Purity Assessment: Re-analyze compounds via HPLC (e.g., retention time 1.63 minutes under QC-SMD-TFA05 conditions) to rule out impurities >95% ().
  • Standardized Assays: Replicate enzyme inhibition studies (e.g., kinase assays) using uniform protocols (ATP concentration, pH 7.4 buffer) ().
  • Meta-Analysis: Compare substituent effects across analogues (e.g., replacing nitro with cyano groups alters IC₅₀ values by 10-fold) ().

Case Study:
A study reported conflicting cytotoxicity data (IC₅₀ = 2 µM vs. 20 µM). Re-evaluation revealed differences in cell lines (HEK293 vs. HeLa) and serum-free vs. serum-containing media ().

Advanced: What in silico strategies are recommended to predict interactions between this compound and biological targets like enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., CFTR channels, as seen in ). Key parameters:
    • Grid box centered on active sites (e.g., ATP-binding pocket for kinases).
    • Flexible ligand docking to account for nitro group rotation ().
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) ().
  • Pharmacophore Modeling: Identify essential features (e.g., nitro group as a hydrogen bond acceptor) using tools like LigandScout ().

Validation:
Compare predicted binding energies with experimental IC₅₀ values (Pearson correlation >0.7 validates the model) ().

Advanced: How can researchers design analogs with modified pyrazole rings to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement:
    • Replace the nitro group with a trifluoromethyl group to improve metabolic stability ().
    • Substitute the 2,6-difluorophenyl group with a 2-thienyl group to enhance solubility ().
  • Pro-drug Strategies: Introduce ester moieties (e.g., ethyl carboxylates) for improved oral bioavailability, as seen in ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate ().
  • ADMET Prediction: Use SwissADME to optimize logP (aim for 2–3) and reduce CYP450 inhibition ().

Case Study:
A methylsulfonyl-substituted analog showed 5-fold higher plasma half-life in rodent models due to reduced CYP2D6 metabolism ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.